![molecular formula C8H7Br2I B6336921 1,5-Dibromo-2-iodo-3,4-dimethylbenzene CAS No. 1160573-46-5](/img/structure/B6336921.png)
1,5-Dibromo-2-iodo-3,4-dimethylbenzene
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Description
1,5-Dibromo-2-iodo-3,4-dimethylbenzene is a chemical compound with the molecular formula C8H7Br2I . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1,5-Dibromo-2-iodo-3,4-dimethylbenzene consists of a benzene ring substituted with two bromine atoms, one iodine atom, and two methyl groups . The exact positions of these substituents on the benzene ring give the compound its name.Chemical Reactions Analysis
While specific chemical reactions involving 1,5-Dibromo-2-iodo-3,4-dimethylbenzene are not detailed in the retrieved sources, reactions of structurally similar compounds have been studied. For example, 1-Iodo-3,5-dimethylbenzene has been involved in copper-catalyzed trifluoromethylation reactions .Physical And Chemical Properties Analysis
1,5-Dibromo-2-iodo-3,4-dimethylbenzene is a solid substance . Its molecular weight is 389.86 g/mol .Scientific Research Applications
Synthesis and Organic Transformations
1,5-Dibromo-2-iodo-3,4-dimethylbenzene is a valuable precursor in organic synthesis, particularly in the formation of benzynes and other complex organic molecules. Diemer, Leroux, and Colobert (2011) described its utility in the synthesis of various derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations. These methodologies facilitate the creation of synthetically valuable 1,2-dibromobenzenes, highlighting the compound's role in enabling diverse organic transformations (Diemer, Leroux, & Colobert, 2011).
Material Science and Polymer Synthesis
In the realm of material science and polymer synthesis, 1,5-Dibromo-2-iodo-3,4-dimethylbenzene serves as an initiator or intermediate in crafting polymers with specific properties. Yurteri, Cianga, Değirmenci, and Yagcı (2004) utilized a related dibromomethylbenzene compound in the ring-opening polymerization of e-caprolactone, leading to poly(p-phenylene)-graft-poly(ε-caprolactone) copolymers with unique solubility and thermal properties. This research underscores the compound's applicability in designing new polymers for various applications, from materials engineering to nanotechnology (Yurteri, Cianga, Değirmenci, & Yagcı, 2004).
Crystal Structure Analysis
The structural analysis of halogen-substituted benzene derivatives, including compounds similar to 1,5-Dibromo-2-iodo-3,4-dimethylbenzene, provides insights into their molecular configurations and potential reactivity. Kitamura, Ouchi, and Yoneda (2004) reported on the synthesis and crystal structure of a phenyleneethynylene derivative, offering a glimpse into the electronic and optical properties of these molecules. Such studies are fundamental in developing materials with specific electronic attributes for use in molecular electronics and photonics (Kitamura, Ouchi, & Yoneda, 2004).
Environmental and Degradation Studies
Research into the biodegradation of halogenated aromatic compounds, which are structurally related to 1,5-Dibromo-2-iodo-3,4-dimethylbenzene, sheds light on the environmental impact and potential remediation strategies for such chemicals. Schraa, Bethe, Van Neerven, Tweel, Wende, and Zehnder (2004) explored the degradation of 1,2-dimethylbenzene by Corynebacterium, highlighting the metabolic pathways involved in breaking down similar complex organic pollutants. Understanding these processes is vital for developing bioremediation approaches to mitigate the environmental footprint of halogenated organics (Schraa, Bethe, Van Neerven, Tweel, Wende, & Zehnder, 2004).
properties
IUPAC Name |
1,5-dibromo-2-iodo-3,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2I/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUSOJQHQCFNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-iodo-3,4-dimethylbenzene |
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